molecular formula C18H37N5O9 B1681333 Tobramycine CAS No. 32986-56-4

Tobramycine

Numéro de catalogue: B1681333
Numéro CAS: 32986-56-4
Poids moléculaire: 467.5 g/mol
Clé InChI: NLVFBUXFDBBNBW-PBSUHMDJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La tobramycine est un antibiotique aminoglycoside dérivé de la bactérie Streptomyces tenebrarius. Elle est principalement utilisée pour traiter divers types d'infections bactériennes, en particulier celles causées par les bactéries Gram-négatives. La this compound est particulièrement efficace contre Pseudomonas aeruginosa, un pathogène courant dans les infections nosocomiales .

Applications De Recherche Scientifique

La tobramycine a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets antibactériens en se liant à la sous-unité 30S des ribosomes bactériens. Cette liaison interfère avec l'initiation de la synthèse des protéines, conduisant à la production de protéines défectueuses et finalement à la mort des cellules bactériennes. La this compound perturbe également l'intégrité de la membrane cellulaire bactérienne, contribuant davantage à ses effets bactéricide .

Mécanisme D'action

Target of Action

Tobramycin, an aminoglycoside antibiotic, primarily targets Gram-negative bacteria , especially species of Pseudomonas aeruginosa . It is used to treat various types of bacterial infections, particularly those associated with cystic fibrosis .

Mode of Action

Tobramycin acts by binding to the 16S ribosomal RNA within the 30S ribosomal subunit of the bacterial cell . This interaction disrupts protein translation, leading to misreading of the genetic code and inhibition of translocation . The disruption of protein synthesis results in widespread cellular damage, including rapid uptake of aminoglycosides via elevated proton-motive force (PMF), membrane damage and breakdown, oxidative stress, and hyperpolarization of the membrane .

Biochemical Pathways

Tobramycin affects several biochemical pathways. By binding to the 30S ribosomal subunit, it disrupts protein synthesis, leading to bacterial cell membrane damage and cell death . This disruption affects the bacterium at the biochemical, molecular, and ultrastructural levels . Additionally, host metabolites can stimulate the bacterial proton motive force (PMF), resulting in increased bacterial intracellular pH, which stimulates antibiotic uptake .

Pharmacokinetics

Tobramycin exhibits pharmacokinetic properties similar to those of other aminoglycosides . It is most frequently prescribed by intramuscular or intravenous injection for systemic treatment .

Result of Action

The result of Tobramycin’s action is the death of the bacterial cells. The disruption of protein synthesis leads to widespread cellular damage, including rapid uptake of aminoglycosides via elevated proton-motive force (PMF), membrane damage and breakdown, oxidative stress, and hyperpolarization of the membrane . This leads to the death of the bacterial cells, making Tobramycin a bactericidal antibiotic .

Action Environment

The efficacy of Tobramycin can be influenced by environmental factors. For instance, the combination with beta-lactams, such as penicillin or cephalosporins, promotes Tobramycin penetration through the outer walls of Gram-negative bacteria, enhancing the antibacterial efficiency . Furthermore, the local host microenvironment can influence antibiotic activity . Understanding the underlying basis of the discrepancy between the activity of antibiotics in vitro and in vivo may lead to improved diagnostic approaches and pave the way towards novel means to stimulate antibiotic activity .

Safety and Hazards

Tobramycin can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Orientations Futures

Tobramycin has found renewed importance in the treatment of multidrug-resistant pathogens . Its well-established pharmacokinetic–pharmacodynamic profiles, bactericidal activity, and broad-spectrum antimicrobial profile make it an attractive candidate for further development .

Analyse Biochimique

Biochemical Properties

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria . The mechanism of action of Tobramycin has not been unambiguously elucidated .

Cellular Effects

Tobramycin is taken up and retained by proximal tubule and cochlear cells in the kidney and ear, respectively, and hence carries a risk of nephrotoxicity and ototoxicity . There is also a risk of neuromuscular block, which may be more pronounced in patients with preexisting neuromuscular disorders .

Molecular Mechanism

Tobramycin works by binding to a site on the bacterial 30S and 50S ribosome, preventing formation of the 70S complex. As a result, mRNA cannot be translated into protein, and cell death ensues . Tobramycin also binds to RNA-aptamers, artificially created molecules to bind to certain targets .

Temporal Effects in Laboratory Settings

In a study, the rate and extent of biofilm killing and recovery varied between antibiotic classes and maturity of the biofilm. Rapid antibiotic tolerance was observed with both antibiotics, exemplified by the ability of biofilm cells to grow in increasingly higher meropenem and tobramycin concentrations .

Dosage Effects in Animal Models

This dose can be increased or decreased depending on the individual dog’s response to the medication .

Metabolic Pathways

Spaceflight had a significant impact on different metabolic pathways. KEGG enrichment analysis indicated that the significantly enriched in the supernatant (S) were nicotinate and nicotinamide metabolism, aminobenzoate degradation, ABC transporters, metabolic pathways, and microbial metabolism in diverse environments .

Transport and Distribution

Tobramycin is primarily eliminated unchanged via the kidney (76%–92%) and is characterized by a narrow therapeutic index . The volume of distribution of tobramycin is equivalent to about 30% of the total body weight and the half-life of tobramycin is about 2 hours .

Subcellular Localization

The subcellular localization of tobramycin in the renal cortices of rats was determined with ultrathin sections by immunogold labeling . Tobramycin was detected over the lysosomes of proximal tubular cells, but the labeling was concentrated into small areas in the matrix of the lysosomes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La tobramycine est synthétisée par une série de réactions chimiques à partir du produit naturel nébramycine. La synthèse comprend plusieurs étapes, notamment des réactions de glycosylation et de déprotection. Les étapes clés de la synthèse comprennent :

    Glycosylation : L'attachement de motifs de sucre au noyau aminocyclitol.

    Déprotection : Élimination des groupes protecteurs pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de this compound implique généralement une fermentation utilisant Streptomyces tenebrarius. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler la this compound. Le composé purifié est ensuite formulé en diverses formes posologiques, telles que des injections, des solutions inhalées et des préparations ophtalmiques .

Analyse Des Réactions Chimiques

Types de réactions

La tobramycine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former divers produits de dégradation.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.

    Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes amino.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions douces pour éviter la dégradation de l'antibiotique .

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent divers produits de dégradation et des aminoglycosides modifiés. Ces produits peuvent être analysés à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) .

Comparaison Avec Des Composés Similaires

La tobramycine fait partie de la classe des antibiotiques aminoglycosides, qui comprend d'autres composés tels que la gentamicine, l'amikacine et la kanamycine. Comparée à ces antibiotiques, la this compound est particulièrement efficace contre Pseudomonas aeruginosa. Sa structure unique lui permet d'échapper à certains mécanismes de résistance bactérienne, ce qui en fait une option précieuse dans le traitement des infections multirésistantes .

Liste des composés similaires

  • Gentamicine
  • Amikacine
  • Kanamycine
  • Néomycine

L'efficacité de la this compound contre un large spectre de bactéries et sa capacité à surmonter les mécanismes de résistance mettent en évidence son importance dans les milieux cliniques et de recherche.

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, Crystals

CAS No.

32986-56-4
Record name Tobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32986-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tobramycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tobramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tobramycin
Reactant of Route 2
Tobramycin
Reactant of Route 3
Tobramycin
Reactant of Route 4
Tobramycin
Reactant of Route 5
Tobramycin
Reactant of Route 6
Tobramycin
Customer
Q & A

Q1: How does tobramycin exert its antimicrobial effect?

A1: Tobramycin, an aminoglycoside antibiotic, disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ] This binding interferes with the translation process, ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of tobramycin?

A2: Tobramycin has a molecular formula of C18H37N5O9 and a molecular weight of 467.52 g/mol. [, ]

Q3: How does the stability of tobramycin change when mixed with other antibiotics in human serum?

A4: Tobramycin's stability in human serum is affected by temperature and the presence of certain penicillins. [] For instance, at 0°C, tobramycin mixed with ampicillin was less stable compared to other mixtures. At 23°C and 37°C, mixing with carbenicillin resulted in decreased tobramycin stability. [, ]

Q4: Does tobramycin exhibit any catalytic properties?

A5: Tobramycin itself is not known to have catalytic properties. Its primary mechanism of action involves binding and inhibiting the function of the bacterial ribosome. [, ]

Q5: Have computational methods been employed in tobramycin research?

A6: While computational chemistry techniques are not extensively discussed within the provided research, one study mentions the potential use of fluorescence polarization immunoassay (FPIA) for tobramycin analysis in human serum. []

Q6: What strategies enhance tobramycin stability and delivery?

A8: Research highlights the development of dry powder inhaler (DPI) formulations of tobramycin, aiming to improve lung deposition and reduce systemic side effects. [, , ] These formulations often involve techniques like spray drying and lipid coating to optimize particle size and dispersion. [, , ]

Q7: Are there any long-term stability concerns with tobramycin DPI formulations?

A9: Studies have demonstrated the stability of optimized tobramycin DPI formulations (lipid-coated, nanoparticle, and amorphous drug-coated) for over 12 months under various ICH temperature and humidity conditions. These formulations maintained their crystalline state, particle size distribution, redispersion characteristics, and deposition results. []

Q8: Is there specific information available regarding SHE regulations for tobramycin in these papers?

A8: The provided research articles primarily focus on clinical and pharmacological aspects of tobramycin. They don't delve into specific SHE regulations.

Q9: How is tobramycin absorbed and eliminated from the body?

A11: Tobramycin is poorly absorbed orally and is typically administered intravenously or via inhalation. [, ] It's primarily eliminated renally, with dosage adjustments necessary for patients with impaired kidney function. [, , , ]

Q10: Does the route of administration affect tobramycin's pharmacokinetics?

A12: Yes, the route of administration significantly impacts tobramycin pharmacokinetics. [, , , ] Inhaled tobramycin achieves high concentrations in the lungs with minimal systemic absorption, while intravenous administration results in higher serum levels. [, , , , ]

Q11: How does age influence tobramycin pharmacokinetics?

A13: Research indicates that elderly patients, particularly those over 80, may have a longer tobramycin half-life, potentially due to age-related decline in kidney function. []

Q12: What in vitro models are used to study tobramycin's activity?

A12: In vitro studies utilize various methods to evaluate tobramycin's efficacy, including:

  • Minimum inhibitory concentration (MIC) determination: This common method assesses the lowest concentration of tobramycin required to inhibit bacterial growth. [, , , , , ]
  • Time-kill assays: These assays provide a dynamic view of tobramycin's bactericidal activity over time. []
  • Biofilm models: These models assess tobramycin's effectiveness against bacteria growing in biofilms, which are more resistant to antibiotics. [, , ]

Q13: What in vivo models are used to study tobramycin?

A15: Animal models, particularly mouse models, have been employed to investigate tobramycin's efficacy in lung infections, including adaptive resistance. [] Additionally, rabbit models are used for ocular drug delivery studies, assessing corneal penetration and efficacy against bacterial keratitis. []

Q14: Are there clinical trials evaluating tobramycin's efficacy?

A14: Numerous clinical trials have investigated tobramycin's efficacy in various clinical settings. These include:

  • Eradication of Pseudomonas aeruginosa in cystic fibrosis (CF): Several trials have examined the effectiveness of inhaled tobramycin in eradicating P. aeruginosa from the lungs of CF patients. [, , , ]
  • Treatment of acute bacterial conjunctivitis: Clinical trials have compared the efficacy and safety of different tobramycin ophthalmic formulations for treating eye infections. []
  • Treatment of chronic intramedullary osteomyelitis: Studies have explored the use of tobramycin-loaded calcium sulfate as a novel treatment approach for bone infections. []

Q15: How does resistance to tobramycin develop?

A15: Resistance to tobramycin can arise through various mechanisms:

  • Enzymatic modification: Bacteria can produce enzymes that inactivate tobramycin by acetylation, adenylation, or phosphorylation. [, ]
  • Altered ribosomal target: Mutations in the bacterial ribosome can reduce tobramycin binding affinity, leading to resistance. [, ]
  • Reduced permeability and efflux pumps: Bacteria can decrease tobramycin uptake or actively pump it out of the cell, lowering intracellular drug concentration. [, ]

Q16: Does resistance to other aminoglycosides confer cross-resistance to tobramycin?

A18: Yes, cross-resistance among aminoglycosides, including tobramycin, is a significant concern. [, , ] The shared mechanism of action and resistance mechanisms among these antibiotics contribute to the development of multidrug resistance. [, , ]

Q17: What are the potential adverse effects of tobramycin?

A17: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's important to acknowledge that like all medications, tobramycin can have potential adverse effects.

Q18: How do researchers aim to improve tobramycin delivery to the lungs?

A20: Researchers are exploring novel drug delivery systems, particularly for pulmonary administration, to enhance tobramycin's therapeutic index. [, , ] Dry powder inhalers (DPIs) are designed to deliver tobramycin directly to the lungs, achieving high local concentrations while minimizing systemic exposure and potential side effects. [, , , ]

Q19: Are there any other targeted delivery approaches for tobramycin?

A21: Beyond pulmonary delivery, researchers are investigating tobramycin-loaded nanostructured liquid crystalline particles for ocular delivery. [] This approach aims to improve drug retention time and corneal permeability, enhancing its effectiveness in treating bacterial keratitis. []

Q20: What analytical methods are used to measure tobramycin concentrations?

A20: Various analytical techniques are employed for tobramycin quantification, including:

  • High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify tobramycin in various matrices. [, ]
  • Radioenzymatic assay: This sensitive method uses a radiolabeled substrate to measure tobramycin concentrations. []
  • Colorimetric assay: This simple and rapid method relies on a color change to quantify tobramycin. []

Q21: What methods are used to assess tobramycin susceptibility?

A21: Commonly used methods for determining bacterial susceptibility to tobramycin include:

  • Agar dilution: This reference method involves incorporating varying concentrations of tobramycin into agar plates and assessing bacterial growth. [, , , ]
  • Broth microdilution: This automated method uses liquid media with different tobramycin concentrations to determine the minimum inhibitory concentration (MIC). [, ]
  • Etest: This commercially available strip method provides a gradient of tobramycin concentrations on a plastic strip for MIC determination. []

Q22: Do the provided articles address the environmental impact of tobramycin?

A22: The provided research focuses on clinical and pharmacological aspects of tobramycin. They don't provide information on its environmental impact or degradation.

Q23: How does tobramycin's solubility impact its formulation and delivery?

A26: While specific solubility data is not provided in the research articles, achieving optimal tobramycin dissolution and solubility is crucial for its formulation, particularly for inhaled delivery systems like DPIs. [, ]

Q24: Do the provided articles address tobramycin's immunogenicity or potential immunological responses?

A24: The research papers primarily focus on tobramycin's antibacterial activity and pharmacokinetic properties. They don't delve into its immunogenicity or potential to elicit immunological responses.

Q25: Do the articles provide information on tobramycin's interactions with drug transporters or metabolizing enzymes? What about its biocompatibility and biodegradability?

A25: The research focuses primarily on tobramycin's direct antibacterial effects and clinical applications. It doesn't provide specific details regarding interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability.

Q26: Do the articles compare tobramycin with alternative antibiotics? Is there information on recycling, waste management, or research infrastructure?

A30: While some articles compare tobramycin's efficacy to other antibiotics like gentamicin and amikacin, [, , ] they primarily focus on tobramycin's specific properties and applications. There's no discussion on recycling, waste management, or research infrastructure related to tobramycin.

Q27: How has tobramycin research evolved over time?

A31: Although not explicitly detailed, the research papers offer insights into the evolution of tobramycin research, highlighting its use in various clinical settings and the development of novel formulations for improved delivery and efficacy. Early studies focused on comparing tobramycin's efficacy with existing aminoglycosides, [, , ] while more recent research explores targeted delivery systems, [, , , , ] combination therapies, [, , ] and its use in specific patient populations like those with cystic fibrosis. [, , , ]

Q28: How does tobramycin research bridge different scientific disciplines?

A32: Tobramycin research exemplifies cross-disciplinary collaboration, encompassing aspects of microbiology, pharmacology, pharmaceutical sciences, and clinical medicine. Efforts to develop novel drug delivery systems, understand resistance mechanisms, and optimize treatment strategies highlight the synergistic nature of this research field. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.